molecular formula C14H15N3O2S B2946221 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone CAS No. 2034586-44-0

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone

Cat. No. B2946221
CAS RN: 2034586-44-0
M. Wt: 289.35
InChI Key: MAEWDVNTEQCNGQ-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone, also known as MTDPAM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MTDPAM belongs to the class of azetidinone derivatives and has been studied for its potential use in treating various neurological disorders.

Scientific Research Applications

Antipsychotic Activity

A study by Gopi, Sastry, and Dhanaraju (2017) focused on designing, synthesizing, and assessing the antipsychotic activity of novel derivatives including thiadiazole compounds. The compound 2-Amino-6-(3-hydroxy-4-methylphenyl) pyrimidine-4-yl) (7-chloro-10-(3-(N, N-dimethylamino) propyl)-10H-phenothiazine-3-yl) methanone (GC8) was found to exhibit high potency for catalepsy induction, suggesting its potential as an antipsychotic agent (Gopi, Sastry, & Dhanaraju, 2017).

Antimicrobial Activity

Sah, Bidawat, Seth, and Gharu (2014) synthesized derivatives from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and tested their antimicrobial activities against various bacterial and fungal strains. The study highlighted moderate antimicrobial activity of these compounds (Sah, Bidawat, Seth, & Gharu, 2014).

Anticancer Activity

A study by Bhole and Bhusari (2011) explored the synthesis of thiadiazole derivatives and their antitumor activity. They reported inhibitory effects on various cancer cell lines, particularly on leukemia, non-small lung cancer, and renal cancer, showcasing the potential anticancer applications of these compounds (Bhole & Bhusari, 2011).

properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(phenoxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-13(20-16-15-10)14(18)17-7-11(8-17)9-19-12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEWDVNTEQCNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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